N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3S/c1-11-9-12(7-8-15(11)18)23(20,21)19-10-16(22-2)13-5-3-4-6-14(13)17/h3-9,16,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAVBRHPIMVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-chlorobenzaldehyde with methoxyethylamine to form an intermediate, which is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide exhibit significant potential as inhibitors of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are crucial in the regulation of gene expression and have been implicated in the progression of various cancers. The inhibition of these enzymes can lead to decreased tumor growth and improved patient outcomes in proliferative diseases .
Pain Management
The compound has been evaluated for its analgesic properties, particularly in models of inflammatory pain. Its mechanism involves modulation of pain pathways, potentially providing a new avenue for pain management therapies. In preclinical studies, compounds with similar structures have shown efficacy in reducing mechanical hyperalgesia induced by inflammatory agents like complete Freund’s adjuvant, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For instance, the presence of the chlorophenyl and methoxyethyl groups appears to enhance the compound's binding affinity to target proteins involved in cancer progression and pain modulation. Detailed investigations into these relationships allow for the optimization of lead compounds for better therapeutic profiles .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its viability as a therapeutic agent. Studies suggest that its metabolic stability is moderate, with favorable permeability characteristics across biological membranes, which is crucial for oral bioavailability. These properties are indicative of its potential for further development into a clinically relevant drug .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits target enzymes involved in cancer cell proliferation. The compound's efficacy was assessed through various assays measuring cell viability and apoptosis induction in cancer cell lines.
In Vivo Models
Animal models have been employed to assess the analgesic effects of the compound, revealing significant reductions in pain responses following administration. These findings support its potential use as a therapeutic agent for managing chronic pain conditions.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
N-(2-Chloro-2-(3-Methoxyphenyl)ethyl)-4-Methylbenzenesulfonamide
- Key Differences : Replaces the target’s 4-fluoro-3-methylbenzenesulfonyl group with a 4-methylbenzenesulfonyl moiety. The ethyl chain features a 3-methoxyphenyl instead of 2-chlorophenyl.
- Implications : The absence of fluorine may reduce electronegativity and metabolic stability compared to the target. The 3-methoxy group on the phenyl ring could alter steric interactions in biological targets.
N-Ethyl-N-(2-Methoxyphenyl)Benzenesulfonamide
- Key Differences : Lacks halogen substituents and features a simpler benzenesulfonamide core. The ethyl chain is substituted with a 2-methoxyphenyl group.
- Implications : The absence of fluorine and chlorine likely reduces lipophilicity and binding affinity to hydrophobic targets. This compound exemplifies how halogenation enhances pharmacokinetic properties in sulfonamides.
N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide
- Key Differences : A rare "double sulfonamide" with two fluorophenyl groups. The ethyl chain is replaced by a 2,3-dimethylphenyl group.
- However, steric bulk from dimethyl groups could limit bioavailability.
Methyl (Z)-2-{[N-(2-Formylphenyl)-4-Methylbenzenesulfonamido]Methyl}-3-Phenylprop-2-Enoate
- Key Differences: Incorporates a formylphenyl group and an ester-linked propenoate chain.
Research Findings and Implications
- Halogenation: Fluorine and chlorine in the target compound likely enhance metabolic stability and target binding compared to non-halogenated analogs (e.g., ).
- Substituent Positioning : The 2-chlorophenyl group in the target’s ethyl chain may optimize steric interactions compared to 3-methoxyphenyl in .
- Synthetic Challenges : Unexpected products, such as the double sulfonamide in , highlight the complexity of sulfonamide synthesis, necessitating precise reaction control.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide, also known by its CAS number 1795478-10-2, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18ClFNO2S
- Molecular Weight : 345.85 g/mol
- Boiling Point : Predicted at 456.7 ± 45.0 °C
- Density : 1.173 ± 0.06 g/cm³ at 20 °C
- pKa : 13.96 ± 0.46 (predicted) .
This compound exhibits its biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the sulfonamide group is notable for its ability to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thus providing a potential mechanism for antimicrobial activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies suggest that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. The structural similarity of this compound to known sulfa drugs indicates potential efficacy against bacterial infections.
- Antitumor Activity :
-
Anti-inflammatory Properties :
- The compound may also exhibit anti-inflammatory effects by modulating pathways associated with inflammation and cellular stress responses.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae.
Study 2: Antitumor Activity
In a comparative analysis of antitumor activities among several sulfonamide derivatives, one derivative demonstrated a notable IC50 value against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). This suggests that modifications in the side chains can enhance the cytotoxicity of these compounds .
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of Gram-positive bacteria; potential for development as an antibiotic. |
| Antitumor Activity | Notable cytotoxicity against pancreatic cancer cell lines; structural modifications enhance efficacy. |
| Anti-inflammatory Effects | Modulation of inflammatory pathways observed; potential for therapeutic use in inflammatory diseases. |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
A robust synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) with a secondary amine precursor (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine). Key steps include:
- Amine preparation: Alkylation of 2-chlorobenzyl alcohol followed by methoxy group introduction via nucleophilic substitution .
- Sulfonamide formation: React the amine with the sulfonyl chloride in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl.
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 sulfonyl chloride:amine), temperature (0°C to room temperature), and solvent polarity to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR: Use - and -NMR to verify the methoxyethyl chain (δ ~3.3 ppm for OCH), sulfonamide NH (δ ~7.5 ppm, broad), and aromatic protons (split patterns confirm substitution) .
- Mass spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]) and fragmentation patterns.
- IR spectroscopy: Identify sulfonamide S=O stretches (~1350 cm and ~1150 cm) and NH bending (~1550 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this sulfonamide?
Answer:
Single-crystal X-ray diffraction provides atomic-level structural insights:
- Crystallization: Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Data collection: Use a diffractometer (Mo Kα radiation) to measure intensities.
- Structure refinement: Employ SHELXL (from the SHELX suite) for refinement. Key parameters include anisotropic displacement for non-H atoms and hydrogen bonding analysis (e.g., NH···O interactions) .
- Ambiguity resolution: Compare experimental bond lengths/angles with DFT-optimized geometries to validate sulfonamide group geometry and aryl ring torsional angles .
Advanced: What strategies address contradictions between spectroscopic and crystallographic data for this compound?
Answer:
Contradictions (e.g., NMR vs. X-ray conformations) require systematic validation:
- Dynamic effects: NMR captures time-averaged structures in solution, while X-ray shows static solid-state conformations. Use variable-temperature NMR to probe flexibility (e.g., methoxyethyl rotation barriers) .
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare solution-phase minimized structures with crystallographic data.
- Complementary techniques: Pair solid-state NMR with X-ray to reconcile discrepancies in hydrogen bonding networks .
Basic: What purification methods ensure high purity for this sulfonamide?
Answer:
Post-synthesis purification is critical:
- Column chromatography: Use silica gel with a gradient eluent (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide from unreacted amine or sulfonyl chloride.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Counterion exchange: For salts, use ion-exchange resins to remove residual acids/bases .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
Computational tools bridge experimental and theoretical insights:
- Docking studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets).
- Reactivity predictions: Apply Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites on the aryl rings.
- Solubility/logP: Calculate partition coefficients (e.g., via COSMO-RS) to optimize solvent systems for synthesis or formulation .
Advanced: What are the challenges in analyzing stereochemical outcomes of reactions involving this compound?
Answer:
Stereochemical analysis requires:
- Chiral chromatography: Use a Chiralpak column with a polar organic mobile phase to resolve enantiomers (if applicable).
- Vibrational circular dichroism (VCD): Confirm absolute configuration by comparing experimental and calculated VCD spectra.
- Crystallographic twinning: Address twinning issues in X-ray data with SHELXL’s TWIN/BASF commands to refine correct space groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
